2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one
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Overview
Description
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a complex organic compound characterized by multiple fused rings and functional groups. The presence of the benzo[d][1,3]dioxol, oxadiazolyl, thioether, and fluorobenzyl groups indicates a highly functional molecule with potential utility in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Stage: : The synthesis begins with the preparation of intermediate compounds such as 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole, which involves cyclization reactions under controlled conditions.
Thioether Formation: : The thioether linkage is formed via a nucleophilic substitution reaction, where the intermediate reacts with a suitable thiol compound.
Quinazolinone Synthesis:
Industrial Production Methods: Industrial-scale production typically involves optimizing each of the above steps to ensure high yield and purity. Conditions such as temperature, pressure, and solvent choice are fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can occur at the sulfur atom, converting the thioether to a sulfoxide or sulfone.
Reduction: : Reduction of the oxadiazole ring can lead to different reaction pathways.
Substitution: : Aromatic substitution reactions can modify the benzo[d][1,3]dioxol or fluorobenzyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Typically involve halogenated solvents and catalysts like palladium.
Major Products: Reactions often yield sulfoxides, sulfones, or various substituted aromatic derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one has numerous applications, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Acts as a probe to study biochemical pathways.
Medicine: : Potential use in drug development due to its diverse functional groups, which may interact with various biological targets.
Industry: : Utilized in material science for developing new compounds with unique properties.
Mechanism of Action
Mechanism of Effects
Interaction with Molecular Targets: : The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: : Likely involves multiple pathways, including those related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-4(3H)-quinazolinone: : Lacks the 4-fluorobenzyl group, which may influence its activity.
4(3H)-quinazolinone derivatives: : Similar core structure but different side chains and functional groups.
Uniqueness: The combination of the benzo[d][1,3]dioxol, oxadiazole, thioether, and fluorobenzyl groups makes this compound unique, providing multiple sites for interaction and modification, which could be leveraged for specific applications in research and industry.
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4O4S/c26-17-8-5-15(6-9-17)12-30-24(31)18-3-1-2-4-19(18)27-25(30)35-13-22-28-23(29-34-22)16-7-10-20-21(11-16)33-14-32-20/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELLRLHLDJZONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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